Calenduladiol 3-Laurate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H72O3 |
|---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(29(2)3)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31+,32-,33+,34-,35-,37+,39-,40+,41+,42+/m0/s1 |
InChI Key |
LIWKTAWWXCGRNF-HHHDQZRDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |
Origin of Product |
United States |
Occurrence, Distribution, and Chemovarietal Analysis of Calenduladiol 3 Laurate
Natural Sources and Specific Plant Organs of Isolation
Identification in Dichloromethane (B109758) Extracts of Calendula officinalis Flowers
Scientific investigations into the lipophilic compounds of Calendula officinalis have successfully identified Calenduladiol (B1668229) 3-laurate in extracts derived from the plant's dried flowers. nih.gov The use of dichloromethane as a solvent is particularly effective for isolating triterpendiol monoesters. nih.govresearchgate.net This process allows for the separation of these less polar compounds from the more water-soluble components of the plant material. The characterization and simultaneous quantitative determination of Calenduladiol 3-laurate, alongside other related triterpenoids, have been achieved using analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC). nih.gov
Distribution as a Minor Constituent among Triterpendiol Monoesters
Within the complex mixture of triterpenoid (B12794562) esters in Calendula officinalis flowers, this compound is considered a minor constituent. researchgate.net The dominant compounds in these extracts are typically the 3-O-monoesters of faradiol (B1211459), particularly faradiol-3-O-palmitate, faradiol-3-O-myristate, and faradiol-3-O-laurate. researchgate.netnih.gov Other notable, though less abundant, monoesters include those of arnidiol (B1583970) and other esters of calenduladiol, such as calenduladiol-3-O-palmitate and calenduladiol-3-O-myristate. nih.govresearchgate.net The synthesis and accumulation of these triterpenoids are predominantly localized in the flowers, specifically the ligulate (ray) florets, which are the richest source of these compounds in both free and esterified forms. researchgate.netresearchgate.net
Varietal and Geographic Influences on this compound Accumulation
Quantitative Studies Across Different Calendula officinalis Varieties (e.g., Calypso Orange Florensis)
The concentration of triterpenoid monoesters, including this compound, exhibits significant variation among different cultivars of Calendula officinalis. nih.gov Quantitative analyses have been performed on numerous varieties to determine their potential for producing high levels of these bioactive compounds.
Among the ten varieties studied in one analysis, 'Calypso Orange Florensis' was identified as producing the highest total amounts of the quantified bioactive monoesters. nih.gov It was specifically within the lipophilic extract from the flowers of the 'Calypso Orange Florensis' variety that this compound was newly characterized, albeit at low levels. nih.gov Other varieties that showed notable production of triterpenoid monoesters included 'Fiesta Gitana Gelb' and 'May Orange Florensis'. nih.gov
Table 1: Relative Ranking of Calendula officinalis Varieties by Triterpenoid Monoester Content
| Rank | Variety | Relative Triterpenoid Monoester Content |
|---|---|---|
| 1 | Calypso Orange Florensis | Highest |
| 2 | Fiesta Gitana Gelb | High |
| 3 | May Orange Florensis | High |
This table is based on findings from a comparative study of ten varieties. nih.gov
Morphogenetic Variability of Triterpenoid Monoesters
The distribution and concentration of triterpenoid monoesters are not uniform throughout the Calendula officinalis plant, demonstrating significant morphogenetic variability. nih.gov The highest accumulation of these compounds is found in the flower heads, particularly within the ray florets. nih.govresearchgate.net
Research quantifying faradiol-3-O-monoesters across different plant organs revealed a distinct gradient in concentration:
Ray Florets: Highest concentration.
Disk Florets: Approximately 10 times lower than in ray florets.
Involucral Bracts: Approximately 10 times lower than in disk florets.
Leaves: Only trace amounts detected.
Receptacles: No esters could be detected. nih.gov
This pronounced localization suggests that the biosynthesis of these esters is highly regulated and tissue-specific, occurring primarily in the flower structures. researchgate.net Consequently, breeding efforts aimed at enhancing the medicinal quality of marigold products should focus on developing varieties with a greater number of ray florets. nih.gov
Comparative Phytochemical Profiling with Related Triterpenoid Monoesters
This compound is part of a larger family of triterpenoid esters present in Calendula officinalis. A comparative phytochemical profile highlights its position relative to other major and minor constituents. The primary triterpenoids are esters of faradiol, arnidiol, and calenduladiol, esterified with common fatty acids.
Table 2: Major and Minor Triterpenoid Monoesters in Calendula officinalis Flower Extracts
| Triterpenoid Diol | Fatty Acid Ester | Relative Abundance |
|---|---|---|
| Faradiol | Palmitate | Major |
| Faradiol | Myristate | Major |
| Faradiol | Laurate | Major |
| Arnidiol | Palmitate | Minor |
| Arnidiol | Myristate | Minor |
| Arnidiol | Laurate | Minor |
| Calenduladiol | Palmitate | Minor |
| Calenduladiol | Myristate | Minor |
| Calenduladiol | Laurate | Minor |
This table compiles data from phytochemical analyses. nih.govresearchgate.net
The structural difference between these parent diols—faradiol, arnidiol, and calenduladiol—lies in the hydroxylation patterns of their pentacyclic triterpene skeletons. This structural diversity, combined with esterification with various fatty acids (primarily lauric, myristic, and palmitic acids), results in the complex mixture of monoesters observed in the plant's extracts. nih.govcosmacon.de The anti-inflammatory properties of Calendula extracts are often attributed to this group of compounds, particularly the faradiol monoesters. researchgate.net
Co-occurrence with Faradiol-3-O-laurate, Arnidiol-3-O-laurate, and Palmitate/Myristate Esters
This compound, a pentacyclic triterpenoid ester, is a known constituent of Calendula officinalis (marigold). researchgate.netresearchgate.net Its natural occurrence is consistently reported alongside a suite of structurally related triterpenoid esters. researchgate.netresearchgate.netnih.gov Phytochemical investigations of C. officinalis flowers reveal a characteristic lipophilic profile dominated by these esters, where this compound is found in a complex mixture with faradiol and arnidiol esters. researchgate.netresearchgate.netresearchgate.net
Research has established that the primary esters co-occurring with this compound are the laurate, myristate, and palmitate esters of faradiol and arnidiol. researchgate.netnih.govnih.gov Dichloromethane extracts of dried C. officinalis flowers have been shown to contain a bioactive blend of these triterpendiol monoesters. researchgate.netnih.gov While the esters of faradiol, particularly faradiol-3-O-palmitate, faradiol-3-O-myristate, and faradiol-3-O-laurate, are often the most abundant, esters of arnidiol and calenduladiol are consistently identified as co-constituents. researchgate.netresearchgate.netnih.gov The compounds are primarily concentrated in the flower heads, with the highest amounts found in the ray florets. researchgate.netresearchgate.netnih.gov
A quantitative analysis of ten different varieties of Calendula officinalis highlights the chemovarietal differences in the accumulation of these esters. The study confirmed the presence of this compound, although at lower levels, in conjunction with eight other major triterpenoid monoesters. The variety 'Calypso Orange Florensis' was noted for producing the highest total amounts of these bioactive monoesters. researchgate.netnih.gov
Further quantitative data comes from studies using supercritical CO2 extraction techniques, which effectively isolate these lipophilic compounds. An analysis of such extracts identified and quantified the laurate, myristate, and palmitate esters of calenduladiol, arnidiol, and faradiol, demonstrating their simultaneous extraction and co-occurrence. nateco2.de The data from these studies underscore that this compound is an integral part of a characteristic triterpenoid ester profile in Calendula officinalis.
The following tables present quantitative findings from research on the co-occurrence of these compounds in Calendula officinalis.
Table 1: Triterpenoid Ester Content in Supercritical CO2 Extracts of Calendula officinalis nateco2.de
This table displays the percentage of various triterpenoid esters, including this compound, found in different fractions of a supercritical CO2 extract.
| Compound | Fatty Acid | % in Fraction A (Separator 1) | % in Fraction B (Separator 2) | % in Total Extract |
| Calenduladiol Ester | Lauric | 0.051 ± 0.009 | 0.042 ± 0.003 | 0.059 ± 0.003 |
| Myristic | 0.363 ± 0.010 | 0.248 ± 0.009 | 0.293 ± 0.010 | |
| Palmitic | 0.196 ± 0.010 | 0.121 ± 0.009 | 0.128 ± 0.009 | |
| Arnidiol Ester | Lauric | 0.135 ± 0.010 | 0.098 ± 0.009 | 0.131 ± 0.006 |
| Myristic | 0.876 ± 0.010 | 0.683 ± 0.009 | 0.809 ± 0.007 | |
| Palmitic | 0.516 ± 0.042 | 0.364 ± 0.010 | 0.448 ± 0.010 | |
| Faradiol Ester | Lauric | 0.750 ± 0.060 | 0.594 ± 0.002 | 0.758 ± 0.016 |
| Myristic | 3.122 ± 0.092 | 2.086 ± 0.011 | 2.525 ± 0.014 | |
| Palmitic | 2.013 ± 0.091 | 1.164 ± 0.010 | 1.285 ± 0.040 | |
| Total Triterpene Esters | 8.020 ± 0.091 | 5.400 ± 0.010 | 6.440 ± 0.013 |
Table 2: Quantification of Triterpenoid Monoesters in Different Varieties of Calendula officinalis researchgate.netnih.gov
This table summarizes the findings of a study that quantified eight major triterpenoid monoesters across ten different cultivars. This compound was newly characterized in the 'Calypso Orange Florensis' variety.
| Compound | Status in C. officinalis Varieties |
| Faradiol-3-O-palmitate | Quantified |
| Faradiol-3-O-myristate | Quantified |
| Faradiol-3-O-laurate | Quantified |
| Arnidiol-3-O-palmitate | Quantified |
| Arnidiol-3-O-myristate | Quantified |
| Arnidiol-3-O-laurate | Quantified |
| Calenduladiol-3-O-palmitate | Quantified |
| Calenduladiol-3-O-myristate | Quantified |
| Calenduladiol-3-O-laurate | Newly characterized in 'Calypso Orange Florensis' |
Biosynthetic Pathways and Metabolic Regulation of Calenduladiol 3 Laurate
Proposed Precursor Metabolism and Esterification Pathways
The biosynthesis of Calenduladiol (B1668229) 3-Laurate begins with the formation of its two constituent parts: the calenduladiol skeleton and the lauric acid tail.
Triterpenoid (B12794562) Backbone Synthesis: The journey to the calenduladiol core starts with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the 30-carbon molecule, squalene (B77637).
The linear squalene molecule then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical cyclization precursor. This cyclization is a pivotal step that generates the foundational polycyclic structure of triterpenoids. In Calendula officinalis, 2,3-oxidosqualene is cyclized to form pentacyclic triterpene scaffolds. researchgate.net The primary scaffold leading to calenduladiol is believed to be ψ-taraxasterol. researchgate.net Subsequent hydroxylation steps, particularly at the C-16 position, are required to convert the initial scaffold into the diol (a molecule with two hydroxyl groups), calenduladiol. cam.ac.ukbiosynth.com
Laurate Moiety Synthesis: Concurrently, the laurate (lauric acid) portion is synthesized via the fatty acid synthesis pathway. This process involves the sequential addition of two-carbon units, derived from acetyl-CoA, to a growing acyl chain, ultimately forming the 12-carbon saturated fatty acid, lauric acid. For esterification to occur, this fatty acid must be activated, typically by conversion to its coenzyme A thioester, lauroyl-CoA.
Esterification: The final step in the formation of Calenduladiol 3-Laurate is the esterification reaction. In this process, the activated lauroyl-CoA is covalently linked to the calenduladiol molecule at the 3-hydroxy position. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase. nih.gov This esterification transforms the more polar calenduladiol into the more lipophilic (fat-soluble) this compound, a characteristic of the triterpenoid monoesters found in marigold flowers. mdpi.comresearchgate.net
Enzymatic Steps Involved in Triterpenoid Skeleton Formation and Esterification
The biosynthesis of this compound is a multi-enzyme process, with each step being catalyzed by a specific protein. Recent research has successfully identified and characterized the key enzymes responsible for this pathway in Calendula officinalis. uea.ac.ukbiorxiv.org
Oxidosqualene Cyclase (OSC): This is the first committed enzyme in the formation of the specific triterpenoid skeleton. An enzyme identified as a ψ-taraxasterol synthase (CoTXSS) catalyzes the cyclization of 2,3-oxidosqualene into the foundational pentacyclic structure. researchgate.net
Cytochrome P450 Monooxygenases (CYPs): After the core skeleton is formed, it undergoes oxidative modifications. The crucial C-16 hydroxylation step that converts the precursor into a diol like faradiol (B1211459) or calenduladiol is performed by cytochrome P450 enzymes. cam.ac.ukbiorxiv.org Specifically, enzymes from the CYP716A family, such as CoCYP716A392 and CoCYP716A393, have been identified as responsible for these downstream modifications. biorxiv.org
Acyltransferases (ACTs): The final esterification is catalyzed by an acyltransferase. nih.gov These enzymes transfer the acyl group from an activated donor, like lauroyl-CoA, to the hydroxyl group of the triterpenoid. In C. officinalis, several candidate triterpene acyltransferase genes (CoACTs) have been identified, which are predicted to be members of the membrane-bound O-acyltransferase (MBOAT) superfamily. nih.govnih.gov Functional characterization has confirmed their role in adding fatty acid groups to the triterpenoid diols. nih.govresearchgate.net
The entire biosynthetic pathway has been successfully reconstructed in a heterologous plant host (Nicotiana benthamiana), confirming the function of these identified enzymes. cam.ac.ukbiorxiv.org
| Enzyme Class | Specific Enzyme (Gene) | Function | Precursor | Product |
|---|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | ψ-taraxasterol synthase (CoTXSS) | Cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton. | 2,3-Oxidosqualene | ψ-Taraxasterol |
| Cytochrome P450 (CYP) | CoCYP716A392 / CoCYP716A393 | Hydroxylation of the triterpene skeleton at the C-16 position. | ψ-Taraxasterol | Calenduladiol (or related diols) |
| Acyltransferase (ACT) | CoACTs (MBOAT superfamily) | Esterification of the triterpenoid diol with a fatty acid. | Calenduladiol + Lauroyl-CoA | This compound |
Genetic and Environmental Factors Influencing Triterpenoid Monoester Biosynthesis
The production and accumulation of this compound are not static; they are dynamically regulated by both internal genetic factors and external environmental signals.
Genetic Factors: The genetic makeup of the Calendula officinalis plant is a primary determinant of its capacity to produce triterpenoid monoesters. The expression levels of the biosynthetic genes—CoTXSS, CoCYP716A, and CoACTs—are critical. researchgate.net Studies have shown that the expression of these genes can be asynchronous, with some being more highly expressed in young flower buds and others in mature buds, indicating a tight developmental regulation of the pathway. researchgate.net Furthermore, significant variation in the quantity of these esters exists among different cultivated varieties of marigold, pointing to a strong genetic basis for high-yield production. researchgate.net
Environmental Factors: Plants modulate their secondary metabolism in response to their environment, and the biosynthesis of triterpenoids is no exception. Various abiotic (non-living) and biotic (living) factors can influence the production of these compounds.
Abiotic Stress: Factors such as heavy metal exposure (e.g., cadmium), drought, and salinity can trigger stress responses in plants. nih.gov These responses often involve a trade-off between primary metabolism (growth) and secondary metabolism (defense). In some cases, stress conditions can enhance the expression of genes involved in the biosynthesis of defense compounds like triterpenoids. nih.gov
Tissue and Developmental Stage: The accumulation of triterpenoid fatty acid esters is highly tissue-specific. In C. officinalis, these compounds are found almost exclusively in the floral tissues, with ray florets containing significantly higher amounts than disc florets. nih.gov They are generally not detected in leaf or root tissues, indicating that the biosynthetic pathway is primarily active in the flowers. nih.gov
| Factor | Type | Effect on Biosynthesis |
|---|---|---|
| Gene Expression | Genetic | Differential expression of OSC, CYP, and ACT genes controls the rate of production. |
| Plant Variety | Genetic | Different cultivars show significant variation in the final yield of triterpenoid esters. |
| Tissue Type | Genetic / Developmental | Biosynthesis is highly localized to floral tissues, especially ray florets. |
| Developmental Stage | Genetic / Developmental | Expression of biosynthetic genes changes as the flower develops from bud to maturity. |
| Abiotic Stress (e.g., heavy metals) | Environmental | Can induce a defense response that may alter the balance between primary (sterol) and secondary (triterpenoid) metabolism. |
Advanced Methodologies for Extraction and Isolation of Calenduladiol 3 Laurate
Supercritical Fluid Extraction (SFE) Protocols for Triterpenoid (B12794562) Esters
Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods for obtaining triterpenoid esters from Calendula officinalis. researchgate.netnih.govchromatographyonline.com This technique utilizes supercritical carbon dioxide (SC-CO₂), often with a modifier like ethanol (B145695), to selectively extract compounds based on their solubility in the fluid. mdpi.comnih.govmdpi.com The tunability of SC-CO₂'s solvent properties through adjustments in pressure and temperature allows for the targeted extraction of specific classes of compounds. mdpi.comnih.gov
Optimization of Pressure and Temperature Parameters for Ester Recovery
The recovery of triterpenoid esters, including calenduladiol (B1668229) 3-laurate, via SFE is highly dependent on the careful optimization of pressure and temperature. mdpi.comnih.gov These parameters directly influence the density and solvating power of the supercritical fluid. nih.gov
Research has shown that for the extraction of faradiol (B1211459) esters, which are structurally similar to calenduladiol esters, specific conditions yield optimal results. For instance, one study identified a pressure of 50 MPa and a temperature of 50°C as effective for the extraction of faradiol 3-O-laurate, myristate, and palmitate, achieving a high recovery rate. mdpi.com Another study focusing on the broader category of non-polar compounds from Calendula officinalis found that a high temperature of 80°C combined with 15% ethanol as a modifier resulted in a high yield of faradiol esters. mdpi.comnih.gov
The interplay between pressure and temperature is crucial. At a constant temperature, increasing the pressure generally leads to a higher fluid density and, consequently, increased solubility of the target compounds. nih.gov Conversely, at a constant pressure, increasing the temperature can have a dual effect: it can increase the vapor pressure of the analyte, enhancing solubility, but it also decreases the density of the supercritical fluid, which can reduce its solvating power. nih.gov This complex relationship necessitates empirical optimization to determine the most efficient conditions for ester recovery. researchgate.netmdpi.com
Below is a data table summarizing optimized SFE conditions for triterpenoid ester extraction from Calendula officinalis based on various studies.
| Target Compound Class | Pressure (MPa) | Temperature (°C) | Modifier | Outcome | Reference |
| Faradiol Esters | 50 | 50 | None | 85% recovery of total faradiol esters | mdpi.com |
| Faradiol Esters | 10-20 | 40-80 | 15% Ethanol | High yield of faradiol myristate and palmitate | mdpi.comnih.gov |
| Non-polar compounds | 15 | 60 | 15% Ethanol | Efficient extraction for pilot-scale | mdpi.com |
Sequential and Selective Supercritical Fluid Extraction (S³FE) Applications
Sequential and Selective Supercritical Fluid Extraction (S³FE) offers a refined approach to SFE by employing a multi-step process to isolate different classes of compounds from the same plant matrix. mdpi.comnih.gov This method leverages the ability to alter the extraction conditions (pressure, temperature, and modifier composition) in a stepwise manner to selectively target compounds with varying polarities. mdpi.comnih.gov
A study on Calendula officinalis demonstrated the successful application of a two-step S³FE process. mdpi.comnih.gov The first step, optimized for non-polar compounds, utilized high temperature (80°C) and a lower percentage of ethanol (15%) to selectively extract triterpenoid esters like faradiol myristate and palmitate. mdpi.comnih.gov Remarkably, within the first 15 minutes of this step, 87.4% of the faradiol esters were extracted without significant co-extraction of more polar molecules. mdpi.com
Following the initial extraction of non-polar esters, the conditions were modified for a second step to target more polar compounds. mdpi.comnih.gov This involved reducing the temperature to 40°C and increasing the modifier concentration to 30% of an ethanol-water mixture (80:20 v/v). mdpi.comnih.gov This sequential approach allows for the efficient fractionation of the plant extract, yielding selectively enriched fractions of both triterpenoid esters and other bioactive compounds. mdpi.comnih.gov
The S³FE process not only enhances the purity of the initial extract but also provides a more sustainable and efficient workflow for obtaining multiple high-value compounds from a single extraction run. chromatographyonline.commdpi.com
Chromatographic Purification Techniques for Calenduladiol 3-Laurate
Following extraction, chromatographic techniques are indispensable for the purification of this compound to a high degree of purity. The choice of chromatographic method depends on the polarity of the target compound and the nature of the impurities present in the extract.
Normal-Phase and Reversed-Phase Column Chromatography
Both normal-phase and reversed-phase column chromatography are fundamental techniques for the purification of triterpenoid esters. researchgate.netnih.gov
Normal-Phase Chromatography typically employs a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. researchgate.nethawach.com This method is effective for separating compounds based on their polarity, where less polar compounds elute first. hawach.combiotage.com For triterpenoid esters, which are relatively non-polar, normal-phase chromatography can be used to separate them from more polar co-extractives. researchgate.netresearchgate.net
Reversed-Phase Chromatography , conversely, utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. hawach.combiotage.com In this mode, non-polar compounds are retained more strongly on the column. hawach.com This technique is particularly useful for separating individual triterpenoid esters from each other, as they often have very similar structures and polarities. researchgate.net A combination of both normal-phase and reversed-phase chromatography has been successfully used to obtain individual faradiol esters with purities ranging from 96% to 98%. researchgate.netnih.gov The initial SFE extract is often subjected to normal-phase chromatography for a preliminary clean-up, followed by reversed-phase high-performance liquid chromatography (HPLC) for the final purification of specific esters. researchgate.net
| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Elution Order | Application for Triterpenoid Esters | Reference |
| Normal-Phase | Silica Gel | n-Hexane/Ethyl Acetate | Less polar compounds elute first | Initial clean-up of extract, removal of polar impurities | researchgate.netresearchgate.netbiotage.com |
| Reversed-Phase | C18 | Methanol/Water | More polar compounds elute first | Separation of individual esters, final purification | researchgate.nethawach.com |
Ultra-High-Performance Low-Pressure Supercritical Chromatography (UHP/LP-SFC) for Triterpenoid Ester Separation
Ultra-High-Performance Low-Pressure Supercritical Chromatography (UHP/LP-SFC) is a modern, high-resolution separation technique that has proven effective for the challenging separation of triterpenoid esters. chromatographyonline.comchromatographyonline.com This method uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent. thieme-connect.comacs.org UHP/LP-SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to traditional HPLC. core.ac.uk
In a study focused on separating triterpenoid esters from Calendula officinalis, researchers utilized UHP/LP-SFC with five coupled C18 columns. chromatographyonline.com The separation was optimized by studying the effects of temperature and mobile phase composition. chromatographyonline.com This advanced technique allowed for the effective separation of esterified triterpenoids obtained from an S³FE extract, demonstrating its utility in analyzing complex mixtures of these closely related compounds. chromatographyonline.comchromatographyonline.com The method's effectiveness lies in its ability to provide high-efficiency separations, which is crucial for distinguishing between isomers and esters with different fatty acid chains. chromatographyonline.comthieme-connect.com
Centrifugal Partitioning Chromatography (CPC) for Fractionation
Centrifugal Partitioning Chromatography (CPC), a type of counter-current chromatography, is a liquid-liquid separation technique that operates without a solid stationary phase. researchgate.net This method is particularly advantageous for the fractionation of crude extracts as it minimizes the risk of irreversible adsorption of the sample onto a solid support. benthamopenarchives.com
CPC has been successfully applied to the fractionation of natural product extracts, including those containing triterpenoids. benthamopenarchives.comresearchgate.net In the context of Calendula officinalis, CPC can be used as a preliminary purification step to fractionate the SFE extract. For instance, it was used in a study to fractionate an extract, which then allowed for the identification of major triterpenoid esters via nuclear magnetic resonance (NMR) analysis of the collected fractions. chromatographyonline.comchromatographyonline.com This technique is scalable and can handle large sample loads, making it suitable for preparative-scale purification. benthamopenarchives.com By carefully selecting the two-phase solvent system, CPC can effectively separate compounds based on their partition coefficients, leading to a significant enrichment of the target this compound in specific fractions. researchgate.net
Optimization Strategies for Enhanced Yield and Purity of this compound
Optimizing the extraction and purification of this compound is critical for maximizing its recovery and ensuring high purity. Research focuses on refining the parameters of advanced extraction methods and developing sequential purification workflows.
A key strategy involves the optimization of Supercritical Fluid Extraction (SFE) parameters. Statistical methodologies, such as the Box-Behnken design (BBD), are employed to systematically investigate the effects of pressure, temperature, and the percentage of co-solvent (modifier) on extraction efficiency. nih.govmdpi.comnih.gov For the extraction of non-polar triterpenoid esters, including this compound, studies have shown that higher temperatures can significantly increase the yield. mdpi.com For instance, one study demonstrated a 79% increase in the extraction yield of related faradiol esters when the temperature was raised from 40 °C to 80 °C at a constant pressure and ethanol percentage. nih.gov
One of the most effective optimization approaches is Sequential Selective Supercritical Fluid Extraction (S³FE). chromatographyonline.comnih.gov This technique uses a multi-step process where extraction conditions are altered to sequentially target different classes of compounds from the same plant material. For triterpenoid esters, a first step using SC-CO₂ with a low percentage of an ethanol modifier at high temperature (e.g., 80 °C) and high pressure is effective for selectively recovering the non-polar fraction rich in these esters, leaving more polar compounds like flavonoids behind in the plant matrix. researchgate.netmdpi.comnih.gov This selective first-pass extraction significantly enhances the purity of the initial extract, simplifying subsequent purification steps.
The table below summarizes findings from studies optimizing SFE for triterpenoid esters from Calendula officinalis.
| Parameter | Condition | Outcome | Citation |
| Extraction Method | Sequential SFE (non-polar step) | Selectively recovers triterpenoid esters. | mdpi.comnih.gov |
| Temperature | 80 °C | Highest extraction yield for non-polar compounds. | nih.govmdpi.com |
| Pressure | 15 MPa | Demonstrated highest yield in one kinetic study. | researchgate.netmdpi.com |
| Modifier | 15% Ethanol in CO₂ | Effective for non-polar triterpenoid ester extraction. | mdpi.comnih.gov |
| Extraction Time | 15 minutes | 87.4% of faradiol esters were extracted in the first 15 mins of the non-polar step. | mdpi.com |
| Overall Recovery | 85% | Recovery of total faradiol esters from the crude herb using SFE (50 MPa, 50 °C, 3h). | nih.gov |
Following an optimized extraction, the purity of this compound is further enhanced through a multi-stage chromatographic purification train. The combination of different chromatographic principles is a crucial strategy. For example, an initial separation on a normal-phase column can be followed by a reversed-phase column chromatography step. nih.govresearchgate.net This orthogonality in separation mechanisms effectively removes different types of impurities. The final purification step often involves preparative HPLC, which offers high resolving power to separate closely related esters. nih.govresearchgate.net The optimization of mobile phase composition, flow rate, and column chemistry in each chromatographic step is essential to achieve the desired final purity of 96-98%. nih.govresearchgate.net
The table below outlines a typical multi-step purification process for achieving high-purity triterpenoid esters.
| Purification Step | Technique | Purpose | Resulting Purity | Citation |
| Step 1 | Supercritical Fluid Extraction (SFE) | Initial bulk extraction of lipophilic fraction. | Enriched Extract | nih.govresearchgate.net |
| Step 2 | Normal-Phase Column Chromatography | Separation of major compound classes. | Pre-purified Fraction | nih.govresearchgate.net |
| Step 3 | Reversed-Phase Column Chromatography | Further separation of triterpene esters. | Concentrated Target Fraction | nih.govresearchgate.net |
| Step 4 | Preparative RP-HPLC | Final polishing to isolate individual compounds. | 96-98% | nih.govresearchgate.netresearchgate.net |
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Calenduladiol 3 Laurate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like Calenduladiol (B1668229) 3-Laurate. It provides precise information about the carbon skeleton and the placement of functional groups.
One-dimensional NMR experiments, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for the initial structural assessment of Calenduladiol 3-Laurate.
The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals in the ¹H-NMR spectrum of a triterpenoid (B12794562) ester like this compound would include characteristic signals for methyl groups, methylene (B1212753) and methine protons of the pentacyclic triterpene core, and signals corresponding to the laurate fatty acid chain.
The ¹³C-NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, this would include distinct signals for the carbonyl carbon of the ester group, carbons involved in double bonds, carbons bearing hydroxyl groups, and the numerous methyl, methylene, and methine carbons of the triterpenoid and laurate moieties.
While specific, detailed publicly available spectral data for this compound is limited, the following table illustrates typical chemical shifts for key nuclei in similar triterpenoid diol esters, providing a reference for the expected spectral features.
Illustrative ¹H-NMR and ¹³C-NMR Data for a Calenduladiol-type Structure
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |
| C-3 | ~80.0 | ~4.5 (dd) |
| C-16 | ~76.0 | ~3.8 (m) |
| C-1' (Laurate C=O) | ~173.0 | - |
| C-2' (Laurate CH₂) | ~34.0 | ~2.3 (t) |
| C-11' (Laurate CH₃) | ~14.0 | ~0.9 (t) |
Note: The data presented are illustrative for a triterpenoid diol ester and are not the specific experimental values for this compound.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. These experiments are crucial for assembling the complete structure of complex molecules like this compound.
Key 2D-NMR experiments include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the triterpenoid rings and the laurate chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the laurate ester group to the C-3 position of the calenduladiol skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) Characterization for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. uva.nl
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides valuable information for identifying the triterpenoid core and the nature of the fatty acid ester. A characteristic fragmentation of triterpenoid esters is the loss of the fatty acid moiety. researchgate.net
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₄₂H₇₂O₄ |
| Molecular Weight | 640.54 g/mol |
| Key Fragment Ions (m/z) | [M+H]⁺, [M-H₂O+H]⁺, [M-Lauric Acid+H]⁺ |
Challenges and Future Directions in Structural Elucidation (e.g., LC-MS Integration)
The structural elucidation of this compound and other triterpenoid esters is not without its challenges. These compounds often occur in complex mixtures with other structurally similar triterpenoids, making their isolation and purification difficult. chromatographyonline.com
A significant challenge in the analysis of these charge-neutral compounds is the ionization required for mass spectrometric analysis. nih.gov The formation of positive ions through cationization is the most common approach. Furthermore, the low natural abundance of some of these compounds can make it difficult to obtain sufficient material for comprehensive NMR analysis.
The integration of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of complex natural product extracts. nih.gov The development of advanced LC techniques, such as ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), allows for the rapid and sensitive detection and tentative identification of triterpenoid esters in crude extracts. nih.gov
Future directions in the structural elucidation of these compounds will likely involve the continued development of more sensitive and selective analytical techniques. The use of ion mobility mass spectrometry, which separates ions based on their size and shape, could provide an additional dimension of separation for isomeric triterpenoid esters. Furthermore, advances in computational chemistry and the development of spectral databases will aid in the rapid and accurate identification of known and novel compounds.
Quantitative Analysis and Analytical Method Development for Calenduladiol 3 Laurate
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the separation, identification, and quantification of phytochemicals, including triterpenoid (B12794562) esters like Calenduladiol (B1668229) 3-Laurate. shimadzu.com It is favored for its accuracy in quantitative analysis compared to other methods like HPTLC. nih.gov The methodology can be adapted based on the complexity of the sample matrix and the analytical goals.
A robust method for the simultaneous quantification of multiple triterpenoid monoesters in Calendula officinalis, including Calenduladiol 3-Laurate, utilizes reversed-phase HPLC (RP-HPLC) with an isocratic elution system. nih.govscispace.com In this approach, the mobile phase composition remains constant throughout the analytical run. chromatographyonline.com This technique is particularly suitable for quantifying a group of compounds with similar polarities.
The method's reliability is enhanced by the use of internal standardization, where a known concentration of a non-interfering compound is added to every sample and standard. This corrects for variations in injection volume and potential sample loss during preparation. Research has successfully quantified this compound alongside seven other triterpendiol monoesters, such as faradiol-3-O-palmitate, faradiol-3-O-myristate, and faradiol-3-O-laurate, using this approach. nih.govresearchgate.net While this compound is typically found in low concentrations, its presence was confirmed and quantified in the 'Calypso Orange Florensis' variety of C. officinalis. nih.govresearchgate.net
Table 1: Example of Isocratic RP-HPLC Conditions for Triterpenoid Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 85:15 v/v) |
| Elution Mode | Isocratic |
| Detection | UV at 205-210 nm |
| Quantification | Internal Standardization |
This table represents typical conditions based on methodologies described for triterpenoid ester analysis. nih.gov
For complex mixtures containing analytes with a wide range of hydrophobicities, gradient elution HPLC is often preferred. chromatographyonline.com This technique involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the organic solvent. chromatographyonline.com This allows for the efficient elution of both less retained and strongly retained compounds in a single run, resulting in improved peak shapes and shorter analysis times for complex extracts. chromatographyonline.com
In the context of Calendula officinalis, gradient elution is frequently employed for creating detailed chemical fingerprints and quantifying various classes of compounds, including triterpenoid esters. nih.govresearchgate.net The analysis of triterpene glycosides, which are structurally related to this compound, often utilizes gradient elution with reversed-phase columns and mobile phases consisting of acetonitrile and acidified water. mdpi.com
Table 2: Example of Gradient Elution HPLC Conditions for Calendula Analysis
| Parameter | Condition |
|---|---|
| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 220 nm |
This table outlines conditions used for HPLC fingerprinting of Calendula officinalis, which is applicable for the separation of its various constituents. nih.govscience.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
UHPLC represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. ijraset.comnih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures (up to 100-140 MPa). eag.comlinklab.gr The enhanced efficiency of UHPLC allows for faster analysis times and reduced solvent consumption without sacrificing analytical quality. nih.gov
While specific UHPLC methods dedicated solely to this compound are not extensively detailed in the available literature, the technique has been applied to the analysis of Calendula officinalis extracts. For instance, UHPLC coupled with a Diode-Array Detector (UHPLC-DAD) has been used to determine the concentrations of various phytochemicals within the plant. flinders.edu.au The high resolution and speed of UHPLC make it an ideal tool for complex phytochemical analysis, including the quantification of minor compounds like this compound in intricate sample matrices. nih.gov
Table 3: Comparison of Typical HPLC and UHPLC System Parameters
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Column Length | 150-250 mm | 50-150 mm |
| Pressure Limit | ~40-60 MPa (400-600 bar) | >100 MPa (>1000 bar) |
| Analysis Time | Slower | Faster |
| Resolution | Good | Higher |
| Solvent Usage | Higher | Lower |
This table provides a general comparison of the technologies. shimadzu.comijraset.comnih.goveag.com
Validation of Analytical Methods for Accuracy, Precision, and Sensitivity
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. ich.org According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, sensitivity (Limit of Detection and Limit of Quantitation), linearity, and robustness. ich.orgresearchgate.net
For methods analyzing compounds in Calendula, validation demonstrates reliability. For example, HPLC methods developed for related compounds have been rigorously validated. researchgate.net
Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. It expresses the closeness of the experimental value to the true value. ich.org
Precision refers to the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). ich.org For a validated HPLC fingerprinting method for Calendula, the reproducibility was high, with an average similarity of 0.9944. mdpi.com In other validated methods for Calendula constituents, RSD values for precision were typically below 2%. researchgate.net
Sensitivity is established by determining the Limit of Detection (LOD), the lowest amount of an analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org
Table 4: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value, often expressed as % recovery. | Varies by concentration, often 98-102% |
| Precision (RSD%) | The scatter between a series of measurements. | RSD ≤ 2% |
| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1 |
This table summarizes common validation parameters and their typical criteria based on ICH guidelines and published methods for similar compounds. ich.orgresearchgate.netwalshmedicalmedia.com
Application of HPLC Fingerprinting for Quality Control and Habitat Assessment
HPLC fingerprinting is a powerful quality control tool for herbal medicines. science.gov It generates a characteristic chromatographic profile for a plant extract, which can be used to confirm its identity and assess its quality. nih.gov By comparing the fingerprint of a sample to that of a standardized reference, one can evaluate its consistency and authenticity.
For Calendula officinalis, an HPLC fingerprinting method has been developed using a gradient elution system to generate a profile containing multiple characteristic peaks. nih.gov This method can be used to control the quality of C. officinalis flowers and to assess the similarity of samples from different geographical locations or habitats. nih.gov The similarity between fingerprints is often evaluated using specialized software, and a high degree of similarity (e.g., >0.90) indicates consistency between batches. nih.gov This comprehensive chemical profile ensures that the full spectrum of compounds, including triterpenoid esters like this compound, is consistently present, thereby ensuring the quality of the raw material. mdpi.com
Synthetic and Semi Synthetic Approaches to Calenduladiol 3 Laurate and Its Analogues
Strategies for Total Synthesis of Calenduladiol (B1668229) 3-Laurate
Key steps in a hypothetical total synthesis would include:
Convergent assembly of precursor fragments: The synthesis would likely involve the coupling of several smaller, stereochemically defined building blocks to construct the acyclic squalene-like precursor.
Stereoselective cyclization: The crucial step would be the acid-catalyzed cyclization of the polyene precursor to generate the pentacyclic triterpenoid (B12794562) skeleton. The stereochemical outcome of this reaction is critical and often directed by the stereochemistry of the epoxide initiating the cascade and the presence of directing groups.
Functional group manipulation: Following the formation of the core structure, a series of functional group interconversions would be necessary to install the hydroxyl groups at the correct positions and with the desired stereochemistry of calenduladiol.
Esterification: The final step would involve the selective esterification of the C3 hydroxyl group with lauric acid or a reactive derivative thereof, such as lauroyl chloride, to yield calenduladiol 3-laurate.
Semi-Synthetic Modification of Triterpenoid Scaffolds for Analogue Generation
A more common and practical approach to obtaining this compound analogues is through the semi-synthetic modification of readily available triterpenoid starting materials. Triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid, which are abundant in various plant sources, serve as excellent scaffolds for chemical modification. mdpi.comresearchgate.net
The primary site for modification in these scaffolds is often the hydroxyl group at the C3 position. nih.gov Esterification of this group is a straightforward method to generate a library of analogues with varying acyl chain lengths and functionalities. For instance, a series of C3 esters of ursolic acid and oleanolic acid have been synthesized to explore their biological activities. nih.gov The synthesis generally involves the reaction of the parent triterpenoid with an appropriate acyl chloride or carboxylic acid under esterification conditions, such as Steglich esterification. mdpi.com
For example, the synthesis of 3-acetyl ursolic acid can be achieved by reacting ursolic acid with acetyl chloride in the presence of pyridine. nih.gov Similarly, C-28 esters of triterpenoid acids have been synthesized by first protecting the 3-OH group, activating the C-28 carboxylic acid (e.g., as an acyl chloride), and then reacting it with an alcohol. mdpi.comresearchgate.net These methodologies can be adapted to synthesize a wide range of calenduladiol analogues by starting with calenduladiol or a related triterpenoid diol and selectively esterifying the C3 hydroxyl group.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Related Triterpenoid Esters
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. For triterpenoid esters, SAR studies have revealed several key features that impact their bioactivity.
Studies on C3 esters of ursane and oleanane (B1240867) triterpenoids have shown that the nature of the ester group significantly influences their biological effects. For instance, in a study of ursolic acid esters, the introduction of a phenylpropionate group at the C3 position resulted in potent antitrypanosomal activity with low cytotoxicity. nih.gov The presence of a fluorine atom on the phenyl ring further enhanced this activity. nih.gov This suggests that both the size and electronic properties of the ester moiety are important for activity.
The importance of the hydroxyl group at C3 has also been highlighted in SAR studies. nih.gov In some cases, esterification of the C3 hydroxyl group can lead to a decrease in cytotoxicity while maintaining or even improving the desired biological activity. nih.gov
Furthermore, modifications at other positions of the triterpenoid scaffold can also modulate activity. For example, the presence of a benzoyl group at C2 of an ursane-type triterpenoid has been shown to contribute to its inhibitory effects against cancer cell lines. rsc.org Similarly, the presence of an ester group at C23 or C24, and a carboxyl group at C28, may enhance cytotoxicity. rsc.org
The following tables summarize some of the SAR findings for related triterpenoid esters, which can provide insights into the potential SAR of this compound derivatives.
Table 1: SAR of C3-Modified Ursane-Type Triterpenoids
| Modification at C3 | Effect on Biological Activity | Reference |
| Phenylpropionate ester | Potent antitrypanosomal activity, low cytotoxicity | nih.gov |
| 2-Fluoro phenylpropionate ester | Enhanced antitrypanosomal activity | nih.gov |
| Acetyl ester | Maintained activity, lowered cytotoxicity | nih.gov |
| trans-Feruloyloxylation | Enhanced cytotoxicity against cancer cell lines | rsc.org |
Table 2: Influence of Other Substituents on the Activity of Ursane-Type Triterpenoids
| Modification | Position | Effect on Cytotoxicity | Reference |
| Benzoyl group | C2 | Enhanced inhibitory effects | rsc.org |
| Ester group | C23/C24 | Crucial for cytotoxicity | rsc.org |
| Carboxyl group | C28 | May enhance cytotoxicity | rsc.org |
| α-Hydroxyl group | C15 | Better cytotoxicity than β-hydroxyl at C7 | rsc.org |
These findings underscore the importance of systematic modification and biological evaluation to delineate the SAR of triterpenoid esters. Future studies on this compound and its derivatives would benefit from exploring a diverse range of ester groups at the C3 position and introducing modifications at other positions on the triterpenoid skeleton to develop novel compounds with improved therapeutic profiles.
Biotechnological and Agronomic Strategies for Enhancing Calenduladiol 3 Laurate Production
Genetic Engineering and Metabolic Pathway Manipulation for Increased Yield
The biosynthesis of Calenduladiol (B1668229) 3-Laurate is a complex process involving multiple enzymatic steps. Triterpenoids in Calendula officinalis originate from the cyclization of 2,3-oxidosqualene (B107256). nih.gov The specific triterpene scaffold for calenduladiol is derived, and subsequent modifications are carried out by enzymes like cytochrome P450s and acyltransferases to produce the final esterified compounds, including laurate, myristate, and palmitate esters. nih.govresearchgate.net
Recent breakthroughs have focused on elucidating this pathway to enable targeted genetic manipulation. Researchers have successfully identified the oxidosqualene cyclase (OSC) that catalyzes the initial step in the pathway, along with the downstream cytochrome P450s and acyltransferases responsible for creating the diol and ester forms. nih.govresearchgate.net A significant strategy for increased production involves the reconstruction of the entire biosynthetic pathway in a heterologous plant chassis, such as Nicotiana benthamiana. researchgate.net This approach provides a controlled system for the bioproduction of the anti-inflammatory triterpenoids found in Calendula, bypassing the complexities of field cultivation and extraction. nih.govresearchgate.net By overexpressing the genes encoding these key enzymes, it is possible to significantly increase the flux through the metabolic pathway, leading to higher yields of Calenduladiol and its fatty acid esters.
Table 1: Key Enzymes in the Biosynthesis of Calenduladiol Esters
| Enzyme Class | Function in Pathway | Potential for Enhancement |
|---|---|---|
| Oxidosqualene Cyclases (OSCs) | Catalyze the first committed step, forming the pentacyclic triterpene scaffold from 2,3-oxidosqualene. nih.gov | Overexpression can increase the pool of precursors available for downstream modification. |
| Cytochrome P450s | Responsible for the hydroxylation of the triterpene scaffold to form diols like Calenduladiol. researchgate.net | Engineering these enzymes for higher efficiency or specificity can direct metabolism towards Calenduladiol. |
| Acyltransferases | Catalyze the final esterification step, attaching a fatty acid group (e.g., laurate) to the diol. researchgate.net | Increasing the expression or activity of specific acyltransferases can enhance the production of Calenduladiol 3-Laurate. |
Plant Tissue Culture and In Vitro Propagation for Compound Accumulation
Plant tissue culture offers a promising alternative to traditional cultivation for the production of secondary metabolites under controlled laboratory conditions. researchgate.netdntb.gov.ua For Calendula officinalis, hairy root cultures have been established as a viable system for producing triterpenoids, particularly oleanolic acid glycosides (saponins). nih.govmdpi.commdpi.com These cultures are known for their genetic stability and rapid growth in hormone-free media. mdpi.com
The accumulation of triterpenoids in these in vitro systems can be significantly enhanced through elicitation—the application of stress-inducing agents that trigger the plant's defense responses and stimulate secondary metabolite production. mdpi.com Studies have shown that elicitors such as jasmonic acid, chitosan, and heavy metal ions (e.g., cadmium) can substantially alter the triterpenoid (B12794562) profile in Calendula hairy roots. nih.govmdpi.com For instance, jasmonic acid was found to be a highly effective elicitor, increasing the accumulation and secretion of oleanolic acid saponins (B1172615) while concurrently decreasing the biosynthesis of sterols, indicating a redirection of metabolic flow towards triterpenoid production. nih.govmdpi.com While much of the research has focused on saponins, these findings suggest a strong potential for manipulating the pathway to favor the accumulation of other triterpenoids like this compound. The application of surfactants such as Tween 20 has also been shown to effectively permeabilize the hairy roots, leading to a significantly increased release of accumulated saponins into the culture medium. researchgate.net
Table 2: Effects of Elicitors on Triterpenoid Production in Calendula officinalis Hairy Root Cultures
| Elicitor | Observed Effect | Reference |
|---|---|---|
| Jasmonic Acid | Increased accumulation and secretion of oleanolic acid saponins; decreased sterol biosynthesis. | nih.govmdpi.com |
| Cadmium (Cd²⁺) | Stimulated secretion of saponins (up to 12-fold); altered sterol composition. | nih.gov |
| Silver (Ag⁺) | Increased total sterol content at higher concentrations. | nih.gov |
| Chitosan | Slightly increased accumulation and secretion of oleanolic acid saponins; increased total sterol content. | nih.gov |
| Ethylene | Altered the content of stigmasterol (B192456) and sitosterol; had a weaker effect on triterpenoid productivity compared to ABA. | mdpi.com |
| Abscisic Acid (ABA) | Nearly doubled the biosynthesis of oleanolic acid and increased the release of its glycosides up to 6.6-fold. | mdpi.com |
Optimization of Agronomic Practices for Enhanced Phytochemical Content
Beyond biotechnological interventions, optimizing agronomic practices is a fundamental strategy to enhance the phytochemical content of field-grown Calendula officinalis. researchgate.netresearchgate.net Factors such as nutrient supply, water availability, light exposure, and harvest timing can significantly influence the biosynthesis and accumulation of triterpenoids. tci-thaijo.orgnih.govresearchgate.net
Nutrient management is critical for secondary metabolite production. Studies have indicated that the application of specific micronutrients, such as zinc, can improve the physiological and phytochemical traits of marigold. tci-thaijo.org Foliar application of zinc nitrate (B79036) has been shown to significantly affect parameters like total phenol (B47542) and flavonoid content. tci-thaijo.org Similarly, nitrogen fertilization plays a crucial role. The combined use of nitrogen fertilizers, nano-chelate nitrogen, and biofertilizers like Azospirillum and Azotobacter can positively influence yield components and essential oil content, even under drought stress conditions. horizonepublishing.comjournalejmp.com The use of compost as an organic fertilizer has also been shown to improve growth and can be used to partially replace mineral fertilizers. ekb.eg
Table 3: Impact of Agronomic Practices on Calendula officinalis Phytochemicals and Yield
| Agronomic Factor | Specific Practice | Observed Impact | Reference |
|---|---|---|---|
| Fertilization | Foliar application of Zinc (1.5-2.0 mg/L) | Increased total phenol, flavonoid, and carotenoid content. | tci-thaijo.org |
| Nitrogen (NPK) and biofertilizers | Increased plant height, number of flowers, and flavonoid content. | journalejmp.com | |
| Combined nitrogen, nano-chelate N, and Azospirillum | Moderated adverse effects of water stress on yield. | horizonepublishing.com | |
| Compost application | Improved vegetative growth and flowering characteristics. | ekb.eg | |
| Harvesting | Petal harvesting | Significantly increased the total number of flowers per plant. | cabidigitallibrary.org |
| Timing of flower harvest | Flower yields peaked around the 10th harvest of the season. | researchgate.net | |
| Timing of seed harvest (for oil) | Highest seed and oil yield achieved at 65% seed maturity. | researchgate.net |
| Light Conditions | Controlled-environment lighting | Enhanced growth, biomass accumulation, and induced early flowering. | nih.gov |
Future Research Directions and Methodological Innovations for Calenduladiol 3 Laurate
Exploration of Unexplored Biological Activities in Mechanistic Research Models
The extracts of Calendula officinalis are known to possess a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, hepatoprotective, antibacterial, antifungal, and antiviral properties. scispace.comijpsjournal.comresearchgate.netnih.gov However, many of these activities have been attributed to the whole extract or to other major constituent classes like flavonoids and saponins (B1172615), with limited investigation into the specific contribution of Calenduladiol (B1668229) 3-Laurate.
Future research should systematically evaluate this compound in various mechanistic models to delineate its specific biological activities. Potential areas for investigation include:
Neuroprotection: Given the central nervous system inhibitory effects observed with aqueous alcoholic extracts of Calendula officinalis florets, investigating the potential neuroprotective or sedative properties of Calenduladiol 3-Laurate in models of neurodegenerative disease or anxiety is a logical next step. scispace.com
Specific Anti-cancer Pathways: While general cytotoxic effects of Calendula extracts have been noted against liver cancer cells, the specific activity of this compound has not been defined. scispace.com Future studies could use a panel of cancer cell lines (e.g., breast, colon, prostate) to assess its anti-proliferative, pro-apoptotic, and anti-metastatic potential, followed by in vivo studies in xenograft models to understand the underlying molecular pathways.
Antiviral Activity: The potent anti-HIV activity demonstrated by a dichloromethane-methanol extract of C. officinalis flowers warrants a focused investigation into which specific compounds are responsible. scispace.com this compound should be isolated and tested in vitro against a range of viruses, including HIV and influenza, to determine its specific antiviral efficacy and mechanism of action.
Cardioprotective Effects: The broader cardioprotective effects attributed to Calendula extracts provide a rationale for exploring the role of this compound in models of cardiac injury or dysfunction. scispace.com
Application of Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding
Integrated "omics" technologies offer a powerful, unbiased approach to understanding the biosynthesis and physiological roles of secondary metabolites. To date, such studies on this compound are lacking. Future research could apply these techniques to Calendula officinalis to gain a deeper understanding.
Metabolomics: Untargeted metabolomic profiling of different C. officinalis tissues and developmental stages can reveal the accumulation patterns of this compound and its related esters (e.g., myristate, palmitate). nih.gov This can help identify the primary sites of synthesis and storage. Furthermore, comparing the metabolomes of plants grown under different environmental conditions (e.g., varying light, temperature, or nutrient stress) can elucidate how the production of this compound is regulated in response to external stimuli. mdpi.com
Transcriptomics: By correlating gene expression data (transcriptomics) with metabolite data, it is possible to identify candidate genes involved in the biosynthesis of this compound. This approach has been successfully used in other medicinal plants to uncover pathways for compounds like flavonoids and polyphyllins. nih.govresearchgate.net Identifying the specific acyltransferases that attach the laurate moiety to the calenduladiol backbone would be a key objective. nih.gov This knowledge could enable metabolic engineering strategies to enhance the production of this compound in cell cultures or engineered microbial systems.
Advanced Computational Chemistry and Molecular Modeling Studies for Target Prediction
Computational methods provide a rapid and cost-effective means to predict the biological targets of a compound and understand its mechanism of action at a molecular level.
Target Prediction: Machine learning algorithms that utilize transcriptomic data can predict small molecule-protein interactions. nih.govbiorxiv.org By comparing the gene expression signature of cells treated with this compound to a database of signatures from gene knockdowns, potential protein targets can be identified. nih.govucsf.edu This approach can generate novel, testable hypotheses about the compound's mechanism of action. Another strategy involves using ligand-based computational systems, such as PASS (Prediction of Activity Spectra for Substances), which can predict interactions with numerous human protein targets based on the compound's structure. way2drug.com
Molecular Docking and Simulation: Once potential targets are identified, molecular docking can be used to model the binding interaction between this compound and the protein's active site. This has been applied to screen other Calendula phytochemicals against targets like the COVID-19 main protease. nih.gov Following docking, molecular dynamics simulations can assess the stability of the compound-protein complex over time.
Structure-Activity Relationship (SAR) Studies: By synthesizing or isolating derivatives of this compound with modifications to the triterpenoid (B12794562) backbone or the fatty acid chain, quantitative structure-activity relationship (QSAR) models can be developed. frontiersin.org These models help to identify the key structural features essential for its biological activity, guiding the design of more potent and selective analogues.
Development of Novel Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate quantification and identification of this compound within complex plant extracts and biological matrices present analytical challenges. Triterpenoids often exist as a series of closely related structural isomers and esters, making separation difficult. researchgate.net
Advanced Chromatographic Methods: While HPLC and GC-MS are standard techniques, there is a need for methods with higher resolution and sensitivity. researchgate.netresearchgate.netbhu.ac.in The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, could enable better separation of this compound from its other fatty acid esters (e.g., Calenduladiol 3-O-myristate, Calenduladiol 3-O-palmitate) and other triterpenoid isomers like Faradiol (B1211459) 3-Laurate. researchgate.netnih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): The use of tandem mass spectrometry is crucial for the structural confirmation and differentiation of isomers. researchgate.net By carefully optimizing fragmentation conditions, unique product ions can be generated for this compound that allow it to be distinguished from co-eluting isomers, which is critical for accurate analysis in complex mixtures.
Supercritical Fluid Chromatography (SFC): SFC offers an alternative separation mechanism to liquid chromatography and can provide unique selectivity for lipophilic compounds like triterpenoid esters. Developing SFC-MS methods could provide a powerful tool for both analytical and preparative-scale purification of this compound.
Investigating Synergistic Effects with Other Calendula officinalis Phytoconstituents
The therapeutic effects of herbal extracts are often the result of synergistic or additive interactions between multiple constituents. scispace.com It is plausible that the biological activity of this compound is modulated by other compounds present in C. officinalis.
Future research should focus on investigating these potential interactions. A checkerboard assay design could be employed to systematically test combinations of this compound with other prominent Calendula compounds, such as:
Flavonoids: Quercetin and isorhamnetin (B1672294) are major flavonoids in C. officinalis. researchgate.netnih.gov
Other Triterpenoids: Oleanolic acid and ursolic acid are known to exhibit synergistic antibacterial effects. mdpi.com
Carotenoids: These pigments are abundant in the flowers. scispace.com
By evaluating these combinations in various bioassays (e.g., anti-inflammatory, antimicrobial, cytotoxic), it would be possible to identify synergistic partnerships that result in enhanced efficacy compared to the individual compounds alone. Understanding these interactions is crucial for developing rational, multi-component formulations and for explaining the holistic therapeutic action of the whole plant extract.
Q & A
Q. What are the established methods for synthesizing Calenduladiol 3-Laurate, and how is its structure confirmed?
this compound is synthesized via semi-synthetic modification of calenduladiol (lup-20(29)-ene-3β,16β-diol). A common approach involves esterification of the hydroxyl group at the C-3 position using lauroyl chloride in the presence of pyridine and DMAP as catalysts . Structural confirmation relies on spectroscopic techniques:
Q. How is the baseline bioactivity of this compound assessed in vitro?
Standard protocols include:
- Ellman’s assay : To evaluate cholinesterase inhibition (e.g., IC50 values for BChE vs. AChE selectivity) using purified enzyme extracts and spectrophotometric quantification of thiocholine production .
- Cytotoxicity screening : Dose-response curves (0–100 μg/mL) in cancer cell lines (e.g., PC-3, LNCaP) via MTT or resazurin assays, with viability normalized to untreated controls .
Q. What chromatographic techniques are used to isolate this compound from plant extracts?
Isolation typically involves:
- Column chromatography : Fractionation using silica gel with gradient elution (hexane:ethyl acetate).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases for purity validation and structural identification .
Advanced Research Questions
Q. How can researchers investigate the selective BChE inhibition mechanism of this compound?
Advanced approaches include:
- Molecular docking : Simulate binding interactions with BChE (PDB ID 1P0I) using software like AutoDock Vina, focusing on the lauroyl chain’s hydrophobic interactions with the enzyme’s peripheral anionic site .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots with varying substrate (butyrylthiocholine) and inhibitor concentrations .
Q. What strategies optimize the anti-prostate cancer activity of Calenduladiol derivatives through structural modification?
Key modifications include:
Q. How can contradictory data on this compound’s anti-TB activity be resolved?
Discrepancies in reported MIC values (e.g., 64 μg/mL vs. inactivity) may arise from:
- Strain variability : Test against clinical Mtb strains (e.g., H37Ra vs. H37Rv) under standardized conditions .
- Solubility limitations : Use solubilizing agents (e.g., DMSO ≤1%) and confirm intracellular uptake via LC-MS .
Q. What experimental designs are recommended to study its dual role in wound healing and cytotoxicity?
- Diabetic wound models : Compare collagen I/III ratios in treated vs. untreated tissues via immunohistochemistry to assess ECM remodeling .
- Dose stratification : Separate cytotoxicity (high-dose) and pro-healing (low-dose) effects using fibroblast (HSF) and cancer (A375) co-cultures .
Q. How does the α/β configuration of hydroxyl groups influence bioactivity?
- Stereochemical analysis : Compare α-OH (e.g., 16α-hydroxy derivatives) and β-OH (calenduladiol) analogs via X-ray crystallography or NOESY correlations .
- Activity correlation : β-OH at C-16 is critical for anti-HIV activity, while α-OH abolishes potency, as shown in derivative 6 .
Q. What methodologies validate the anti-inflammatory effects of this compound in vivo?
Q. How can computational tools predict the pharmacokinetic profile of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the laurate ester) using GLORY or Meteor Nexus .
Methodological Notes
- Data interpretation : Use Cochrane guidelines for systematic reviews to resolve conflicting bioactivity data, emphasizing risk-of-bias assessment and meta-analysis .
- Reproducibility : Document reaction conditions (e.g., Jones oxidation time/temperature) and NMR parameters (solvent, frequency) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
